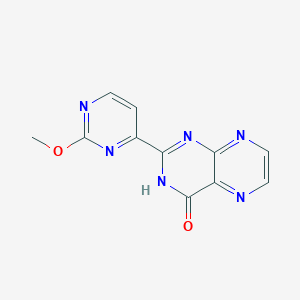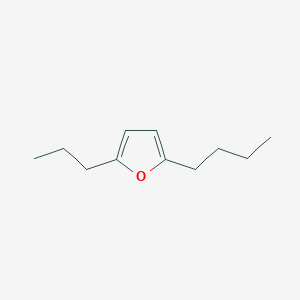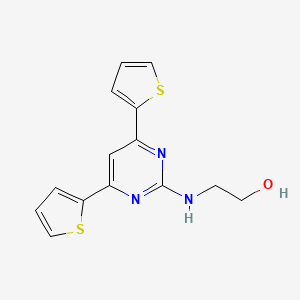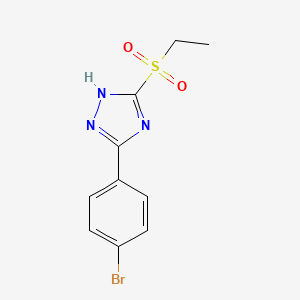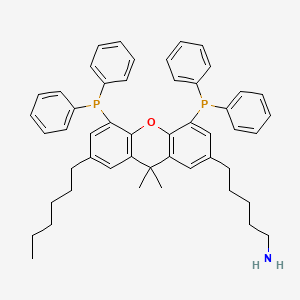
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features both furan and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one typically involves the condensation of furan derivatives with pyrimidine precursors. One common method includes the reaction of 2-furancarboxaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield furan-2-carboxaldehyde derivatives, while reduction can produce dihydrofuran derivatives.
Applications De Recherche Scientifique
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-4,6-dihydroxypyrimidine: Lacks the hydroxyethyl group but shares the furan and pyrimidine rings.
2-(Furan-2-yl)-5-hydroxy-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of the hydroxyethyl group.
Uniqueness
2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which can enhance its reactivity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
61378-84-5 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4-hydroxy-5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15) |
Clé InChI |
JGSHRBPDYDBRBR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


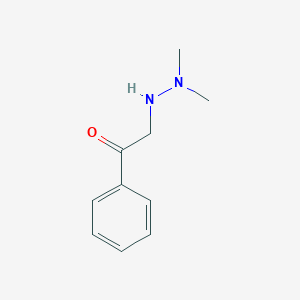
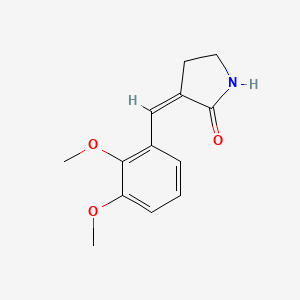
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)

![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

